9-Methyl-3,9-diazabicyclo[4.2.1]nonan-4-one
Overview
Description
9-Methyl-3,9-diazabicyclo[4.2.1]nonan-4-one is a chemical compound with the molecular formula C8H14N2O . It is a member of the class of compounds known as diazabicyclo[4.2.1]nonan-4-ones .
Synthesis Analysis
The synthesis of 9-Methyl-3,9-diazabicyclo[4.2.1]nonan-4-one has been reported in several studies. For instance, the Hofmann Elimination of 9-Methyl-3,9-diazabicyclo[4.2.1]nonan-4-one Methiodide has been described, providing insights into the nature of the product and its mechanism . Another study reported a [3+2] cycloaddition-based one-pot synthesis of the compound .Molecular Structure Analysis
The molecular structure of 9-Methyl-3,9-diazabicyclo[4.2.1]nonan-4-one consists of 8 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom . The ChemSpider database provides a 3D view of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of 9-Methyl-3,9-diazabicyclo[4.2.1]nonan-4-one include a density of 1.1±0.1 g/cm3, a boiling point of 312.7±35.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C . The compound also has an enthalpy of vaporization of 55.4±3.0 kJ/mol and a flash point of 142.9±25.9 °C .Scientific Research Applications
Synthesis of Heterocyclic Compounds
This compound is used in the synthesis of heterocyclic compounds. A [3+2] cycloaddition-based one-pot synthesis of 3,9-diazabicyclo[4.2.1]nonane-containing scaffold has been developed . This methodology is diastereoselective and involves three-component [3+2] cycloaddition followed by reduction and lactamization .
Dual Orexin Receptor Antagonists
Some diazabicyclo[4.2.1]nonane derivatives have been demonstrated as potential dual orexin receptor antagonists . These antagonists are useful in the treatment of sleep disorders.
Delta Opioid Agonists
The compound has applications in the development of delta opioid agonists . These agonists can be used in pain management.
Serotonin Reuptake Inhibitors
It’s also used in the creation of serotonin reuptake inhibitors . These inhibitors are commonly used as antidepressants in the treatment of depression and anxiety disorders.
Dopamine Transporter Inhibitors
The compound is used in the development of dopamine transporter inhibitors . These inhibitors are used in the treatment of neurological and psychiatric disorders.
Antibacterial Agents
Some diazabicyclo[4.2.1]nonane derivatives have been shown to have antibacterial properties . They can be used in the development of new antibacterial agents.
Antitumor Antibiotics
The compound has potential applications in the development of antitumor antibiotics . These antibiotics are used in cancer treatment.
Material Science and Chemical Synthesis
The compound is also used in various areas of research including material science and chemical synthesis . It’s used in the development of new materials and in various chemical reactions.
properties
IUPAC Name |
9-methyl-3,9-diazabicyclo[4.2.1]nonan-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O/c1-10-6-2-3-7(10)5-9-8(11)4-6/h6-7H,2-5H2,1H3,(H,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPLMTUXXQQUKDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1CNC(=O)C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10339636 | |
Record name | 9-Methyl-3,9-diazabicyclo[4.2.1]nonan-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10339636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-Methyl-3,9-diazabicyclo[4.2.1]nonan-4-one | |
CAS RN |
7309-42-4 | |
Record name | 9-Methyl-3,9-diazabicyclo[4.2.1]nonan-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10339636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9-methyl-3,9-diazabicyclo[4.2.1]nonan-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.